2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-: is a complex organic compound with a unique structure that includes an indole core fused with various functional groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- typically involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:
De la Mare Reaction: This involves the reaction of 2-indole with sodium nitrite to form 2H-Indol-2-one.
Vilsmeier-Haack Reaction: This method uses methylene chloride and amine chloride to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxindole derivatives, while reduction can produce different indoline compounds.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Shares the indole core but lacks the sulfonyl and ethyl groups.
Oxindole: Similar structure but different functional groups.
2-Oxoindoline: Another related compound with slight structural variations.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
88426-95-3 |
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Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO4S/c1-12-6-8-13(9-7-12)23(20,21)22-11-10-15-14-4-2-3-5-16(14)18-17(15)19/h2-9,15H,10-11H2,1H3,(H,18,19) |
InChI Key |
MCUSIQSCQRAHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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